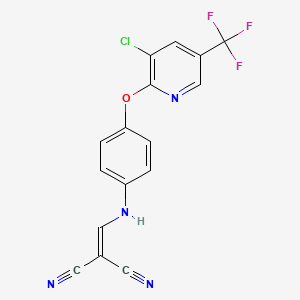
(((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic chemical known for its unique structural components and wide range of potential applications. Its intricate molecular arrangement places it in a category of compounds with significant roles in scientific research and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis of (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile involves multi-step reactions, typically starting with the preparation of the pyridyloxy intermediate. This intermediate is then subjected to various reaction conditions, such as coupling with the appropriate amines and nitriles, under controlled temperature and pressure conditions to achieve the desired product. Catalysts such as palladium may be used to enhance the yield and selectivity.
Industrial production methods: Industrially, the synthesis might involve large-scale reactors with continuous flow systems to maintain the desired reaction conditions efficiently. Strict quality control protocols ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common reagents and conditions: Oxidation reactions may utilize agents such as potassium permanganate, while reduction reactions might involve agents like sodium borohydride. Substitution reactions often occur under the influence of strong bases or acids.
Major products
Scientific Research Applications
The compound's diverse structure makes it valuable in numerous fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology
Medicine: Investigated for its potential therapeutic properties, including as a precursor in drug design.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. Its unique structure allows it to bind selectively to certain enzymes or receptors, influencing biological processes at a molecular level. This selectivity is critical for its potential therapeutic applications, as it can modulate specific pathways without affecting others.
Comparison with Similar Compounds
When compared with similar compounds, such as those containing trifluoromethyl groups or pyridyloxy moieties, (((4-(3-Chloro-5-(trifluoromethyl)-2-pyridyloxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile stands out due to its unique reactivity and selectivity. Similar compounds include:
4-(3-Chloro-5-trifluoromethyl-2-pyridyloxy)phenylamine
Methane-1,1-dicarbonitrile derivatives
These comparisons highlight the compound's distinctive characteristics, making it a compound of significant interest in various scientific and industrial fields.
Properties
IUPAC Name |
2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyanilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8ClF3N4O/c17-14-5-11(16(18,19)20)9-24-15(14)25-13-3-1-12(2-4-13)23-8-10(6-21)7-22/h1-5,8-9,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVQKHIFLYZQSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC=C(C#N)C#N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8ClF3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
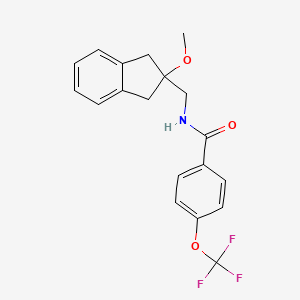
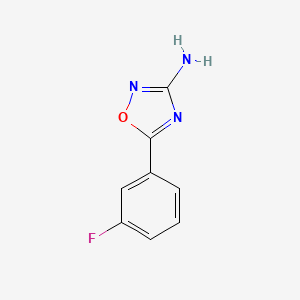
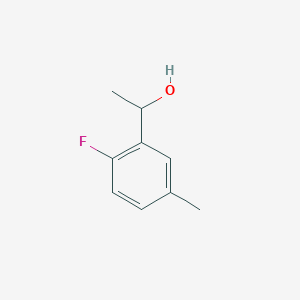
![Methyl 2-[4-(prop-2-enamido)phenyl]acetate](/img/structure/B2788499.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)furan-3-carboxamide](/img/structure/B2788500.png)
![N'-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-N-[3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2788505.png)
![4-Phenyl-2-(4-pyridinyl)-5-{2-[3-(trifluoromethyl)phenyl]diazenyl}pyrimidine](/img/structure/B2788506.png)

![4-(4-Tert-butylphenoxy)-6-phenylfuro[2,3-d]pyrimidine](/img/structure/B2788509.png)
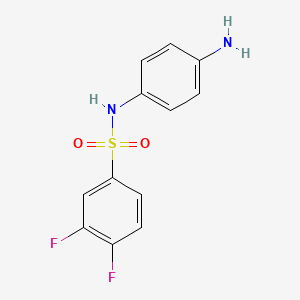
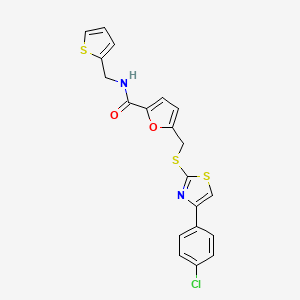
![5-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2788513.png)
![4-bromo-N-[(2E)-6-methoxy-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2788517.png)
![2-[(3,4-dichlorophenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2788518.png)
